
2-Fluoro-1,5-dimethoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,5-dimethoxy-3-methylbenzene is an aromatic compound with a benzene ring substituted with a fluorine atom, two methoxy groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,5-dimethoxy-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,5-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration.
Sulfonation: Sulfur trioxide or chlorosulfonic acid can be used for sulfonation.
Halogenation: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride are used for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives .
Scientific Research Applications
2-Fluoro-1,5-dimethoxy-3-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,5-dimethoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxytoluene: Similar structure but lacks the fluorine atom.
1,4-Difluoro-2,5-dimethoxybenzene: Contains two fluorine atoms and two methoxy groups but in different positions.
2-Chloro-1,3-dimethoxy-5-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Fluoro-1,5-dimethoxy-3-methylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-fluoro-1,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 |
InChI Key |
GASRKTJZWUTWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


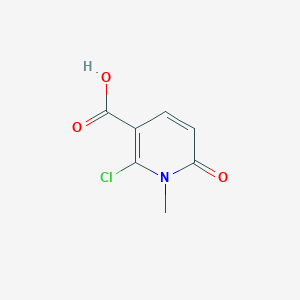
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)

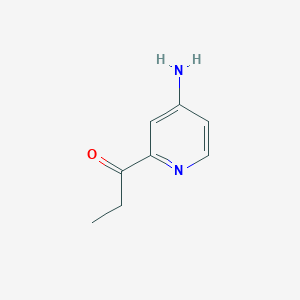
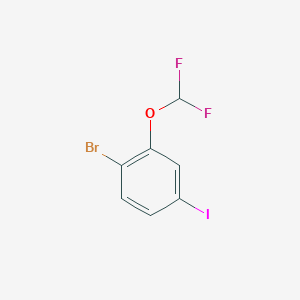


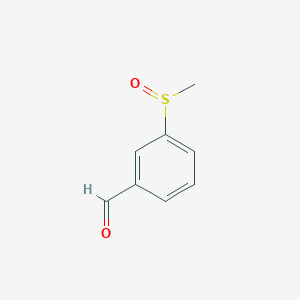
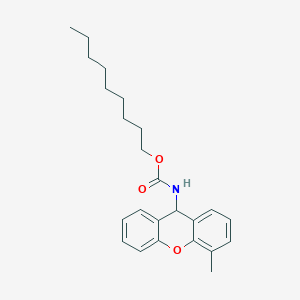
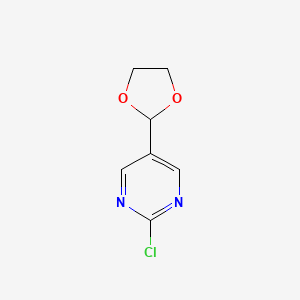
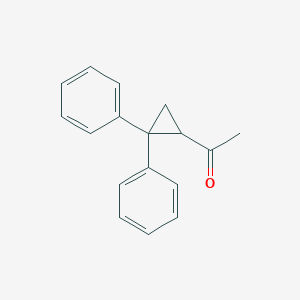
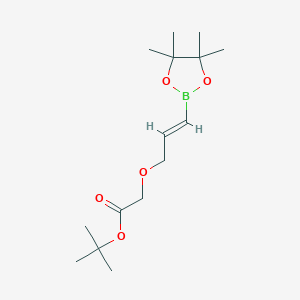
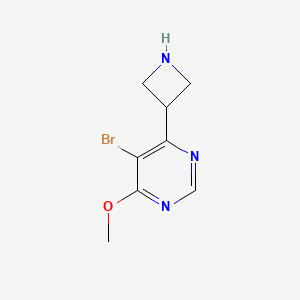
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
